Brevinin-2E is typically isolated from the skin of frogs such as Pelophylax kl. esculentus (the edible frog) and other closely related species. This peptide belongs to the broader class of antimicrobial peptides, which are characterized by their ability to disrupt microbial membranes and exhibit cytotoxic effects against a variety of pathogens, including bacteria and fungi . The classification of Brevinin-2E within the Brevinin family highlights its evolutionary significance and functional versatility in host defense mechanisms.
The synthesis of Brevinin-2E can be achieved through various methods including solid-phase peptide synthesis and recombinant DNA technology. In solid-phase synthesis, the peptide is assembled on a resin support, allowing for sequential addition of amino acids. For instance, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, each amino acid is added one at a time, followed by deprotection steps to expose the amine group for subsequent coupling .
Recombinant synthesis involves cloning the gene encoding Brevinin-2E into an expression vector, typically using Escherichia coli as a host. The expressed protein can then be purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography or cation exchange chromatography to isolate the peptide from other cellular components .
The molecular structure of Brevinin-2E reveals a typical amphipathic configuration that is crucial for its antimicrobial activity. The peptide contains hydrophobic residues that facilitate membrane insertion and disruption, alongside positively charged residues that enhance interaction with negatively charged bacterial membranes .
The secondary structure analysis often employs circular dichroism spectroscopy, which indicates that Brevinin-2E predominantly adopts an alpha-helical conformation in membrane-mimicking environments, contributing to its efficacy against microbial targets .
Brevinin-2E undergoes several chemical interactions upon exposure to microbial membranes. The primary reaction mechanism involves the formation of pores in bacterial membranes through a barrel-stave model or carpet mechanism. This disrupts membrane integrity, leading to cell lysis and death. Studies have shown that Brevinin-2E exhibits minimal hemolytic activity against mammalian cells, indicating a selective toxicity profile favoring microbial targets over host cells .
The mechanism of action for Brevinin-2E begins with its binding to the bacterial membrane. The positively charged regions interact with the negatively charged components of the lipid bilayer, facilitating insertion into the membrane. Once integrated, the peptide can form oligomeric structures that create pores or disrupt membrane integrity .
Quantitative assays measuring minimum inhibitory concentration and minimum bactericidal concentration have demonstrated that Brevinin-2E effectively inhibits growth in various pathogenic strains, including multidrug-resistant bacteria like Staphylococcus aureus and Escherichia coli .
Brevinin-2E exhibits several notable physical and chemical properties:
These properties are essential for understanding how Brevinin-2E can be utilized in various scientific applications.
Brevinin-2E has potential applications in several scientific fields:
Amphibians, particularly anurans (frogs and toads), have evolved a sophisticated innate immune defense system centered on antimicrobial peptides (AMPs) synthesized in dermal granular glands. These peptides serve as a first-line barrier against microbial pathogens encountered in diverse aquatic and terrestrial habitats. Granular glands are densely distributed in the skin and release their contents via a holocrine-like mechanism upon stress or injury, resulting in secretions containing cytosol, genetic material, and high concentrations of bioactive peptides [1]. The evolutionary pressure from constant pathogen exposure in microbially rich environments drove the diversification of AMP families across Ranidae species. Genomic analyses reveal that AMP genes share a conserved biosynthetic precursor organization: an N-terminal signal peptide, an acidic propiece domain rich in aspartic/glutamic acids, and a hypervariable C-terminal mature peptide domain [7]. This modular architecture facilitates rapid gene duplication and sequence diversification, allowing adaptation to regional pathogen threats—a process termed "sequence shuffling" [5] [7].
Brevinin-2E was first isolated in the early 1990s from skin secretions of the European edible frog Rana esculenta (now reclassified as Pelophylax kl. esculentus). Initial biochemical characterization identified it as a 33–34 amino acid residue peptide with potent growth-inhibitory activity against Gram-negative bacteria, including Escherichia coli [3] [10]. Subsequent studies revealed its presence not only in skin secretions but also in gastric tissue extracts, suggesting a dual role in dermal and gastrointestinal immunity [3]. The mature peptide was proteolytically cleaved from a precursor protein encoded by a 74-amino-acid open-reading-frame cDNA, featuring a 22-residue signal peptide, a processing motif (-Lys-Arg-), and the bioactive C-terminal domain [8] [10]. Electrospray mass spectrometry and Edman degradation confirmed its primary structure as a linear, cationic peptide with an intramolecular disulfide bridge forming a C-terminal cyclic heptapeptide ("Rana box") [8] [10].
Brevinin-2E belongs to the Brevinin-2 subfamily within the broader Brevinin superfamily of amphibian AMPs. The superfamily is phylogenetically divided into two main lineages:
Table 1: Taxonomic and Structural Features of Brevinin-2E
Characteristic | Brevinin-2E | Brevinin Superfamily Context |
---|---|---|
Length | 33–34 residues | Brevinin-1: ~24; Brevinin-2: 29–34 residues |
Net Charge | Cationic (+) | Characteristic of all Brevinins |
Conserved Motif | "Rana box": C-X₄-K/X-C | Universal in Brevinins |
Secondary Structure | Amphipathic α-helix (membrane-bound state) | Shared with Brevinin-1 and -2 |
Gene Precursor | 74 amino acids (incl. signal peptide) | Homologous across Ranidae species |
Brevinin-2E shares 85–92% sequence identity with congeners like Brevinin-2Eg (Pelophylax ridibundus) and Brevinin-2Tb (Rana temporaria), with variations clustered in the N-terminal helical domain [8]. Unlike Brevinin-1 peptides, which exhibit high hemolytic activity, Brevinin-2 peptides like Brevinin-2E display lower cytotoxicity—a key therapeutic advantage [1] [6].
The discovery of Brevinins represents a milestone in amphibian AMP research, with Brevinin-2E identified as part of a broader wave of peptide characterizations:
Table 2: Key Milestones in Brevinin Family Discoveries
Year | Discovery | Significance | Species |
---|---|---|---|
1992 | Brevinin-1 and Brevinin-2 isolated | First AMPs identified in Rana brevipoda porsa; established superfamily | Rana brevipoda porsa |
1993 | Brevinin-2E characterized from skin secretions | Expanded knowledge of European Ranidae AMPs; revealed dual tissue distribution | Rana esculenta |
1998 | Brevinin-2Eg/Eh isolated from gastric tissue | Demonstrated extra-dermal expression in gastrointestinal mucosa | Rana esculenta |
2005 | Brevinin-1/2 isoforms from Rana okinavana | Identified C-terminally truncated variants lacking Rana box | Rana okinavana |
2017 | Brevinin-2Ta from Pelophylax kl. esculentus | Revealed 85% sequence homology to Brevinin-2E | Pelophylax kl. esculentus |
2021–2023 | Brevinin-2MP (anti-inflammatory) and Brevinin-1GHd (LPS-binding) | Elucidated immunomodulatory functions beyond direct antimicrobial activity | Microhyla pulchra, Hoplobatrachus rugulosus |
The Brevinin-2 subfamily now encompasses >80 documented peptides, with Brevinin-2E serving as a reference point for structural and functional analyses of newer family members [4] [6]. Its early discovery facilitated the development of cDNA cloning protocols that accelerated AMP identification in related species, revealing extreme diversification—e.g., >107 novel AMPs characterized in a single Odorrana grahami individual [5].
All compound names mentioned: Brevinin-1, Brevinin-2, Brevinin-2E, Brevinin-2Eg, Brevinin-2Eh, Brevinin-2Ec, Brevinin-2Ef, Brevinin-2Tb, Brevinin-2Ta, Brevinin-2MP, Brevinin-1GHd
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7